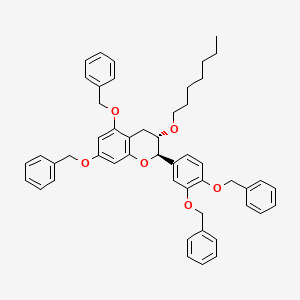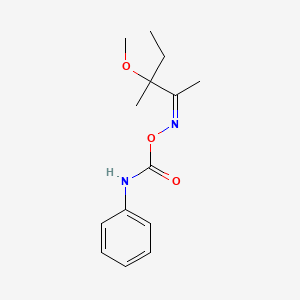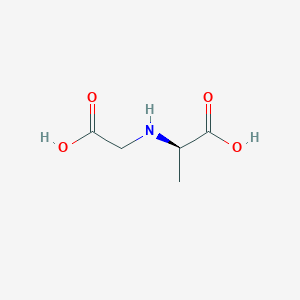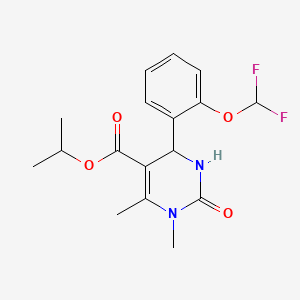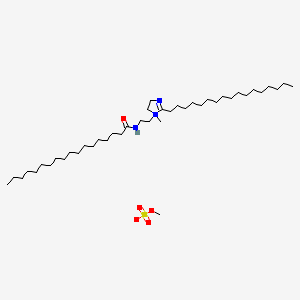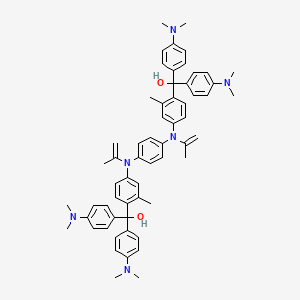
4,4'-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics and potential for diverse chemical reactions.
Métodos De Preparación
The synthesis of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Phenylenebis(methylene(ethylimino)) Intermediate: This step involves the reaction of 1,4-phenylenediamine with formaldehyde and ethylamine under controlled conditions to form the intermediate compound.
Coupling with alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol: The intermediate is then reacted with alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol in the presence of a suitable catalyst to form the final product.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) can be compared with other similar compounds, such as:
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-p-xylene-alpha-ol): This compound has a similar structure but differs in the position of the xylene group.
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-m-xylene-alpha-ol): Another similar compound with a different xylene group position.
The uniqueness of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85586-74-9 |
|---|---|
Fórmula molecular |
C60H68N6O2 |
Peso molecular |
905.2 g/mol |
Nombre IUPAC |
[4-[4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-N-prop-1-en-2-ylanilino]-N-prop-1-en-2-ylanilino]-2-methylphenyl]-bis[4-(dimethylamino)phenyl]methanol |
InChI |
InChI=1S/C60H68N6O2/c1-41(2)65(55-35-37-57(43(5)39-55)59(67,45-15-23-49(24-16-45)61(7)8)46-17-25-50(26-18-46)62(9)10)53-31-33-54(34-32-53)66(42(3)4)56-36-38-58(44(6)40-56)60(68,47-19-27-51(28-20-47)63(11)12)48-21-29-52(30-22-48)64(13)14/h15-40,67-68H,1,3H2,2,4-14H3 |
Clave InChI |
LCQPRJPZUHHSIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(C2=CC=C(C=C2)N(C3=CC(=C(C=C3)C(C4=CC=C(C=C4)N(C)C)(C5=CC=C(C=C5)N(C)C)O)C)C(=C)C)C(=C)C)C(C6=CC=C(C=C6)N(C)C)(C7=CC=C(C=C7)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
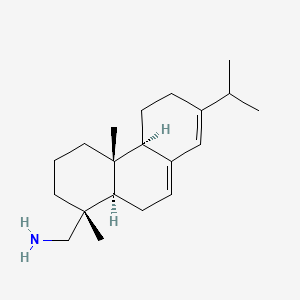

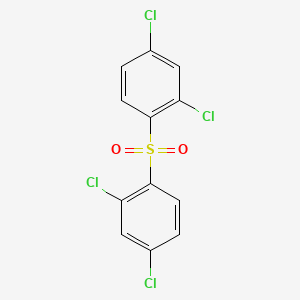
![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)
